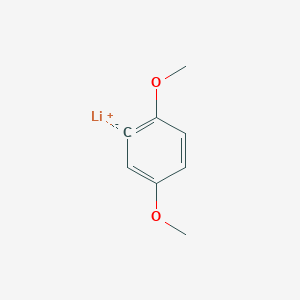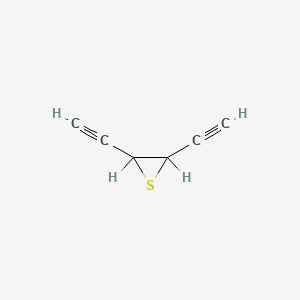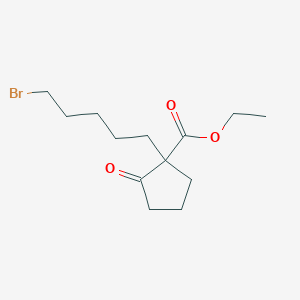
lithium;1,4-dimethoxybenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,4-dimethoxybenzene-6-ide is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 1,4-dimethoxybenzene ring, which is a derivative of benzene with two methoxy groups at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,4-dimethoxybenzene-6-ide typically involves the lithiation of 1,4-dimethoxybenzene. This can be achieved through a reaction with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and solvent choice, to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,4-dimethoxybenzene-6-ide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups, which activate the aromatic ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the context of its use in lithium-ion batteries.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives of 1,4-dimethoxybenzene, while oxidation can lead to the formation of quinones .
Scientific Research Applications
Lithium;1,4-dimethoxybenzene-6-ide has several scientific research applications, including:
Lithium-Ion Batteries: The compound is used as a redox shuttle additive for overcharge protection in lithium-ion batteries.
Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various substitution reactions.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of lithium;1,4-dimethoxybenzene-6-ide in lithium-ion batteries involves its role as a redox shuttle. During overcharge conditions, the compound undergoes oxidation at the cathode to form a radical cation, which then diffuses to the anode where it is reduced back to its neutral form. This cycle helps in preventing overcharging and maintaining the battery’s performance .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: A precursor to lithium;1,4-dimethoxybenzene-6-ide, it lacks the lithium ion but shares similar aromatic properties.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Another derivative used in lithium-ion batteries for overcharge protection.
Uniqueness
This compound is unique due to its combination of a lithium ion with a 1,4-dimethoxybenzene ring, which imparts specific electrochemical properties that are beneficial for applications in energy storage and organic synthesis .
Properties
CAS No. |
39175-16-1 |
|---|---|
Molecular Formula |
C8H9LiO2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
lithium;1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.Li/c1-9-7-3-5-8(10-2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
NZCHASGKBCNUIM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=C[C-]=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)






![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)



![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
